Drosopterin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

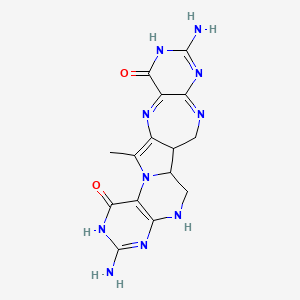

Drosopterin is a red eye pigment found in the fruit fly, Drosophila melanogaster. It belongs to the class of pteridines, which are compounds that play a crucial role in the pigmentation of various organisms. This compound is one of the major pigments responsible for the red coloration in the eyes of Drosophila melanogaster .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of drosopterin involves several enzymatic reactions. The initial step is the conversion of guanosine-5’-triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (H2-NTP) by the enzyme GTP cyclohydrolase I (GTPCH I). This is followed by a series of reactions involving enzymes such as pyrimidodiazepine synthase (PDA synthase) and sepiapterin synthase .

Industrial Production Methods

the enzymatic pathways involved in its biosynthesis can be replicated in vitro using purified enzymes and appropriate substrates .

Analyse Chemischer Reaktionen

Types of Reactions

Drosopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and degradation in biological systems .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions often involve reducing agents like sodium borohydride or glutathione.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, such as sepiapterin and xanthopterin .

Wissenschaftliche Forschungsanwendungen

Drosopterin has several scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of pteridines.

Biology: this compound is essential for understanding the genetic and enzymatic pathways involved in eye pigmentation in .

Medicine: Research on this compound and related compounds can provide insights into metabolic disorders involving pteridines.

Industry: Although not widely used industrially, the enzymatic pathways for this compound biosynthesis can be applied in biotechnology for the production of pteridine derivatives

Wirkmechanismus

Drosopterin exerts its effects through its role as a pigment in the eyes of Drosophila melanogaster. The biosynthesis of this compound involves the conversion of GTP into H2-NTP, followed by a series of enzymatic reactions that produce the final pigment. The enzymes involved in this pathway include GTPCH I, PDA synthase, and sepiapterin synthase .

Vergleich Mit ähnlichen Verbindungen

Drosopterin is part of a family of pteridines that includes compounds such as isothis compound, aurothis compound, and neothis compound. These compounds share similar biosynthetic pathways but differ in their specific chemical structures and functions. For example:

Isothis compound: Similar to this compound but with slight structural differences.

Aurothis compound: Another red pigment found in .

Neothis compound: A minor component of the red eye pigments

This compound is unique in its specific role in the red pigmentation of Drosophila melanogaster eyes, whereas other pteridines may have different functions or be present in different organisms.

Eigenschaften

CAS-Nummer |

33466-46-5 |

|---|---|

Molekularformel |

C15H16N10O2 |

Molekulargewicht |

368.35 g/mol |

IUPAC-Name |

7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione |

InChI |

InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27) |

InChI-Schlüssel |

YQZKTYLJVUNTLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)

![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)